molecular formula C15H22Cl2N4O2S B5586475 (1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5586475
M. Wt: 393.3 g/mol
InChI Key: ZZAHRUVPEOCAIB-VXGBXAGGSA-N
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Description

(1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic nonane core with a sulfonamide group and a dichloropyridinylmethyl substituent, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic nonane core: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonamide group: This step often involves the reaction of the bicyclic core with sulfonyl chlorides under basic conditions.

    Attachment of the dichloropyridinylmethyl group: This is usually done via nucleophilic substitution reactions, where the dichloropyridinylmethyl halide reacts with the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group.

    Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the dichloropyridinyl group but differ in their core structure.

    Sulfonamides: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

The uniqueness of (1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide lies in its bicyclic nonane core combined with the dichloropyridinylmethyl and sulfonamide groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(1R,5R)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N4O2S/c1-19(2)24(22,23)21-8-11-3-4-12(9-21)20(7-11)10-13-14(16)5-18-6-15(13)17/h5-6,11-12H,3-4,7-10H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHRUVPEOCAIB-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)CC3=C(C=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=C(C=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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